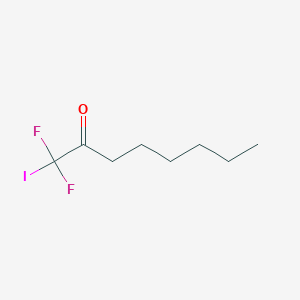
2-Octanone, 1,1-difluoro-1-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octanone, 1,1-difluoro-1-iodo- is an organic compound with the molecular formula C8H13F2IO. This compound is characterized by the presence of a ketone group (octanone), two fluorine atoms, and one iodine atom attached to the first carbon atom. It is a specialized chemical used in various scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanone, 1,1-difluoro-1-iodo- typically involves the introduction of fluorine and iodine atoms into the octanone structure. One common method is the halogenation of 2-octanone using reagents such as iodine and fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of 2-Octanone, 1,1-difluoro-1-iodo- may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octanone, 1,1-difluoro-1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The ketone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Addition Reactions: The fluorine atoms can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents like acetone.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted octanone derivatives.
Oxidation: Formation of 2-octanoic acid.
Reduction: Formation of 2-octanol.
Applications De Recherche Scientifique
2-Octanone, 1,1-difluoro-1-iodo- is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Octanone, 1,1-difluoro-1-iodo- involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the fluorine and iodine atoms can engage in halogen bonding and substitution reactions. These interactions influence the compound’s reactivity and its effects on biological systems and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Octanone, 1,1-difluoro-1-chloro-
- 2-Octanone, 1,1-difluoro-1-bromo-
- 2-Octanone, 1,1,1-trifluoro-
Uniqueness
2-Octanone, 1,1-difluoro-1-iodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with other molecules. The combination of these halogens in the same molecule is less common compared to other halogenated octanones, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
150542-10-2 |
|---|---|
Formule moléculaire |
C8H13F2IO |
Poids moléculaire |
290.09 g/mol |
Nom IUPAC |
1,1-difluoro-1-iodooctan-2-one |
InChI |
InChI=1S/C8H13F2IO/c1-2-3-4-5-6-7(12)8(9,10)11/h2-6H2,1H3 |
Clé InChI |
ZWLYSPMZQNNVAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C(F)(F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
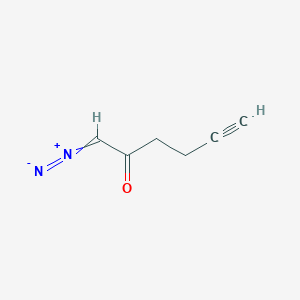
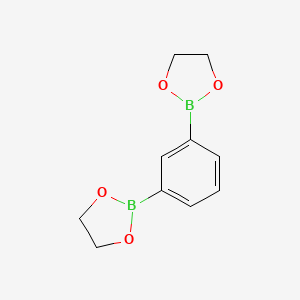
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
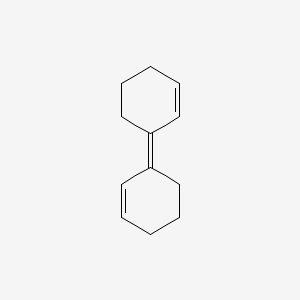

![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
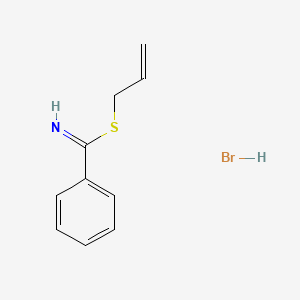
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
